1-Cyclopropylazetidin-3-amine
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Overview
Description
1-Cyclopropylazetidin-3-amine: is a four-membered heterocyclic compound containing a cyclopropyl group attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves streamlined processes to ensure high yield and purity. These methods often utilize multi-enzyme cascades and microwave-assisted reactions to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropylazetidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts additional ring strain and reactivity. This makes it more versatile in chemical reactions and valuable in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-cyclopropylazetidin-3-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-8(4-5)6-1-2-6/h5-6H,1-4,7H2 |
InChI Key |
HZUBDBVJQJJXER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(C2)N |
Origin of Product |
United States |
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